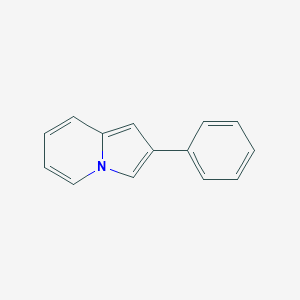
2-Phenylindolizine
概述
描述
2-Phenylindolizine is an organic compound with the molecular formula C14H11N. It belongs to the class of nitrogen-containing heterocycles known as indolizines. These compounds are characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is notable for its potential biological activities and applications in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindolizine can be achieved through several methods. One classical approach involves the reaction of pyridine derivatives with acetylenic compounds under specific conditions. Another method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives with aldehydes or ketones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods has been explored to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 2-Phenylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the indolizine ring .
科学研究应用
2-Phenylindolizine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an antibacterial, anticancer, and anti-inflammatory agent.
Industry: this compound derivatives are used in the development of organic fluorescent molecules for biological and material applications .
作用机制
The mechanism of action of 2-Phenylindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes or interact with cellular receptors to exert its biological effects .
相似化合物的比较
2-Phenylindole: Another nitrogen-containing heterocycle with similar structural features.
Indolizine: The parent compound of 2-Phenylindolizine, lacking the phenyl group.
Indole: A related compound with a single nitrogen-containing ring fused to a benzene ring.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-phenylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-12(7-3-1)13-10-14-8-4-5-9-15(14)11-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYJDYOEWQZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180025 | |
| Record name | 2-Phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25379-20-8 | |
| Record name | 2-Phenylindolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25379-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylindolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025379208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25379-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylindolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLINDOLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5A78AM7NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of biological activity have been observed in 2-Phenylindolizine derivatives?
A1: Research indicates that this compound derivatives exhibit promising antimicrobial and anticancer activities. [, , , ]
Q2: Can you elaborate on the specific antimicrobial effects observed?
A2: Certain this compound acetamide derivatives have shown notable antibacterial activity against clinically relevant organisms like Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, and Pseudomonas aeruginosa. [, ] Additionally, antifungal activity has been observed against Candida albicans, Aspergillus flavus, and Aspergillus fumigates. [] One study even found the filtrate crude extract from Aspergillus niger, containing 5-Methyl-2-Phenylindolizine, to have antimicrobial effects against Staphylococcus aureus, Streptococcus mutans, Escherichia coli, and Candida albicans. []
Q3: What about the anticancer potential?
A3: Some this compound acetamide derivatives have demonstrated potent anticancer activity against Colo-205 and MDA-MB-231 cell lines. [] Furthermore, a study highlighted methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate as a potential inhibitory drug against Mycobacterium tuberculosis. []
Q4: How do these compounds interact with their biological targets?
A4: Molecular docking studies suggest that some this compound acetamide derivatives interact with the active site of Topoisomerase-IV from Streptococcus pneumoniae through hydrogen bonding with amino acid residues like Asp83, His74, His76, and Ser80. [] This interaction is believed to contribute to their antibacterial activity.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C14H11N, and its molecular weight is 193.24 g/mol.
Q6: What spectroscopic techniques are used to characterize this compound derivatives?
A6: Common spectroscopic techniques include 1H NMR, 13C NMR, FTIR, and mass spectrometry. [, , , , ] These techniques provide information about the structure, purity, and functional groups present in the synthesized compounds.
Q7: Can you provide examples of characteristic spectroscopic data for these compounds?
A7: Specific spectroscopic data can be found in the cited research papers. These papers often include detailed peak assignments and interpretations for 1H NMR, 13C NMR, and FTIR spectra, along with mass spectrometry data.
Q8: How does modifying the structure of this compound affect its biological activity?
A8: Studies indicate that the position and nature of substituents on the this compound scaffold significantly influence its biological activity. For instance, introducing nitro groups at specific positions can enhance antimicrobial activity. [] Additionally, incorporating acetamide moieties has been linked to improved antibacterial and anticancer properties. [, ] The presence of a carboxyl group and chloro substituents, as well as overall lipophilicity, contribute to the inhibitory activity of this compound derivatives on bacterial hyaluronidase SagHyal4755. []
Q9: Are there any specific structural features associated with increased potency or selectivity?
A9: Research suggests that incorporating specific substituents, like halogens or aromatic rings, at particular positions on the this compound core can modulate potency and selectivity towards certain biological targets. [, , ] Further research is needed to fully elucidate the SAR and optimize these compounds for specific applications.
Q10: How is computational chemistry being used in this compound research?
A10: Computational techniques, such as molecular docking, are employed to predict the binding affinities and interactions of this compound derivatives with their biological targets. [] These insights can guide the design of new compounds with improved potency and selectivity. Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies can be conducted to establish a correlation between the structure of these compounds and their biological activity, allowing for the prediction of the activity of novel derivatives. []
Q11: What is known about the stability of this compound derivatives?
A11: While specific stability data for this compound derivatives is limited in the provided research, it's crucial to consider factors like temperature, pH, and exposure to light or oxidizing agents when assessing stability.
Q12: What are the common synthetic routes to access this compound derivatives?
A13: The Chichibabin-Stepanow synthesis is a widely employed method, involving the reaction of appropriately substituted α-picoline and phenacyl bromides followed by nitration. [] Other approaches include the use of pyridinium 3,3-diacyl-1-benzoylallylides [] and the reaction of this compound-3-carbothialdehyde with amine derivatives. [] The Sonogashira reaction, using a palladium catalyst, can be utilized to introduce ethynyl groups at the 5-position of the indolizine ring. []
Q13: Can you describe the regioselectivity of reactions involving this compound?
A14: The position of electrophilic or nucleophilic attack on the this compound scaffold depends on the reaction conditions and the nature of the substituents present. For instance, nitration typically occurs at the phenyl ring or the 1-position of the indolizine core. [] Mannich reactions can occur at either the 1- or 3-positions, depending on the substituents present. [, , ] Lithiation occurs selectively at the 5-position, allowing for further functionalization. []
Q14: What is the environmental impact of this compound and its degradation?
A14: Currently, there is limited information available regarding the environmental fate, persistence, bioaccumulation potential, and ecotoxicological effects of this compound and its derivatives. Further research is needed to assess their environmental impact and develop appropriate waste management strategies.
Q15: Are there any analytical methods specifically designed for the detection and quantification of this compound?
A17: Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, such as UV-Vis or mass spectrometry, are commonly employed for the separation, detection, and quantification of this compound derivatives in various matrices. Gas chromatography-mass spectrometry (GC-MS) has also been employed for identifying these compounds in complex mixtures, such as plant extracts. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
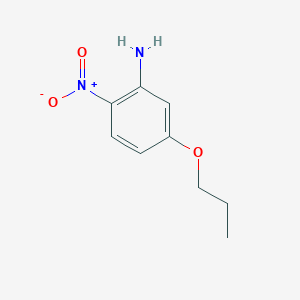
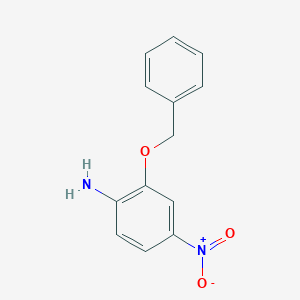
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
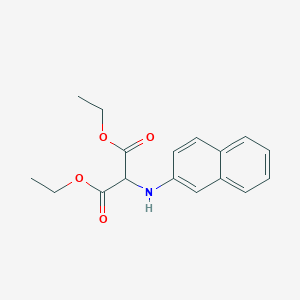
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
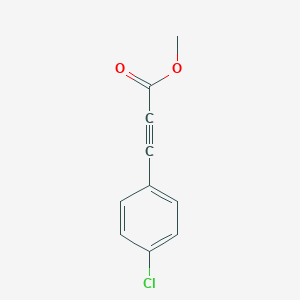
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
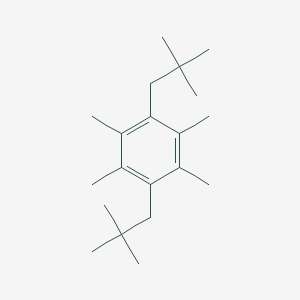
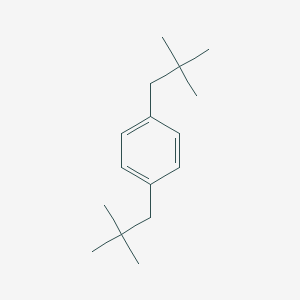
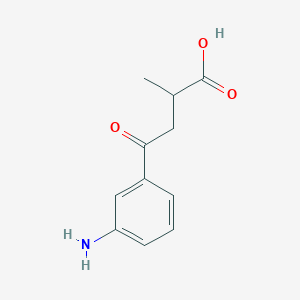
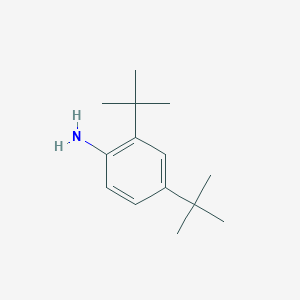

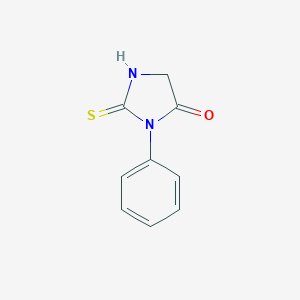
![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
